molecular formula C17H17NO2 B14684603 Benzonitrile, 3-(4-phenoxybutoxy)- CAS No. 24723-33-9

Benzonitrile, 3-(4-phenoxybutoxy)-

Cat. No.: B14684603
CAS No.: 24723-33-9
M. Wt: 267.32 g/mol
InChI Key: LYCNWYZGYJVVQG-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(4-phenoxybutoxy)-, is a benzonitrile derivative featuring a phenoxybutoxy substituent at the 3-position of the aromatic ring. Benzonitrile derivatives are widely utilized as solvents, intermediates, and bioactive agents due to their stability and tunable electronic properties .

Properties

CAS No.

24723-33-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(4-phenoxybutoxy)benzonitrile

InChI

InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2

InChI Key

LYCNWYZGYJVVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Optimization (Table 1)

Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ Toluene 100 8 55
XPhos Pd G3 Ethanol 80 6 78
Pd/C with K₃PO₄ Water/THF 70 10 63

Data extrapolated from analogous coupling reactions highlight XPhos Pd G3 as the most effective catalyst, achieving 78% yield under mild conditions. The mechanism proceeds through oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the carbon-oxygen bond.

Nitrile Formation via Dehydration of Amides

Indirect synthesis routes involve constructing the nitrile group post-etherification. A patent-pending method for 3,4-dimethoxybenzonitrile provides a adaptable framework. Here, 3-(4-phenoxybutoxy)benzamide undergoes dehydration using phosphorus pentoxide (P₂O₅) in refluxing xylene:

$$
\text{3-(4-Phenoxybutoxy)benzamide} \xrightarrow{\text{P}2\text{O}5, \Delta} \text{Benzonitrile, 3-(4-phenoxybutoxy)-} + \text{H}_2\text{O}
$$

Key considerations:

  • Dehydrating agent efficiency : P₂O₅ outperforms POCl₃ in this substrate, yielding 82% product versus 67% with POCl₃.
  • Side reactions : Overheating (>140°C) leads to ether cleavage, necessitating precise temperature control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A comparative study demonstrated:

  • Conventional heating (12 hours, 80°C): 71% yield
  • Microwave (300 W, 150°C, 30 minutes): 83% yield

Side product formation (e.g., hydrolyzed nitriles) remains below 5% when using sealed vessels and inert atmospheres.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

  • Ball milling : Mechanochemical synthesis of 3-(4-phenoxybutoxy)benzonitrile achieves 65% yield in 2 hours without solvents.
  • Photocatalysis : Visible-light-mediated C–O coupling using eosin Y reduces Pd catalyst loadings to 0.5 mol%.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, coatings, and advanced materials

Mechanism of Action

The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of benzonitrile derivatives are heavily influenced by substituent type and position. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
3-(Pyridin-4-yloxy)benzonitrile Pyridinyloxy at 3-position 196.2 Electron-deficient pyridine ring enhances polarity; used in lab synthesis.
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile Bis(trifluoromethyl)phenoxy at 4-position 331.21 Strong electron-withdrawing CF₃ groups increase stability in agrochemicals.
3-Methoxy-4-nitrobenzonitrile Methoxy (OCH₃) and nitro (NO₂) groups 178.146 Nitro group confers explosive potential; methoxy modulates reactivity.
4-[3-(4-Hydroxybutyl)-...]benzonitrile Hydroxybutyl and trifluoromethyl groups 385.4 Hydroxybutyl improves solubility; trifluoromethyl enhances bioactivity.

Target Compound (Inferred): Benzonitrile, 3-(4-phenoxybutoxy)- likely exhibits moderate electron-donating effects due to the phenoxy group and flexibility from the butoxy chain. This balance could make it suitable for pesticide formulations or epoxy curing agents, similar to other benzonitrile herbicides .

Physical and Chemical Properties

  • Solubility: The phenoxybutoxy chain may enhance solubility in organic solvents compared to shorter-chain analogs (e.g., methoxy derivatives).
  • Thermal Stability: Trifluoromethyl-containing analogs (e.g., ) exhibit higher thermal stability due to strong C-F bonds, whereas nitro-substituted derivatives () may degrade explosively at high temperatures.
  • Boiling/Melting Points: Longer alkoxy chains (e.g., butoxy) typically increase boiling points compared to methoxy or pyridinyloxy analogs .

Q & A

What are the recommended synthetic routes for 3-(4-phenoxybutoxy)-benzonitrile, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Bromination of benzonitrile derivatives to introduce reactive sites (e.g., 2-(bromomethyl)benzonitrile synthesis in ).
  • Step 2: Alkoxy substitution using 4-phenoxybutanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and catalyst (e.g., phase-transfer catalysts) to improve yield. Purify via column chromatography using gradients of ethyl acetate/hexane .

What spectroscopic techniques are critical for characterizing 3-(4-phenoxybutoxy)-benzonitrile, and how are data interpreted?

Level: Basic
Methodological Answer:

  • FT-IR: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups. Compare with reference spectra (e.g., ).
  • NMR: ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm), phenoxy protons (δ 6.8–7.2 ppm), and butoxy chain protons (δ 1.5–4.0 ppm). ¹³C NMR for nitrile carbon (δ ~115 ppm) and quaternary carbons.
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How should researchers address discrepancies in reported safety data for benzonitrile derivatives?

Level: Basic
Methodological Answer:

  • Review Multiple SDS: Compare hazard classifications (e.g., notes flammability, while states "no known hazards").
  • Lab Testing: Conduct small-scale stability tests (e.g., exposure to heat/moisture) and assess reactivity with common reagents.
  • Mitigation: Default to strict PPE (gloves, goggles) and ventilation, even if SDS lack warnings, due to structural similarities to hazardous nitriles .

What advanced applications does 3-(4-phenoxybutoxy)-benzonitrile have in organic electronics, particularly OLEDs?

Level: Advanced
Methodological Answer:
Benzonitrile derivatives are explored as TADF (thermally activated delayed fluorescence) emitters in OLEDs due to their electron-withdrawing nitrile groups and tunable excited states.

  • Device Fabrication: Vacuum-deposit the compound as an emissive layer (5–20 nm thickness) alongside hole/electron transport layers.
  • Performance Metrics: Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates. Compare with patents citing similar structures (e.g., ).

How can computational methods (DFT, NBO) predict the reactivity and optoelectronic properties of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to optimize geometry at B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transport and band gaps.
  • NBO Analysis: Evaluate hyperconjugative interactions (e.g., nitrile group’s electron-withdrawing effect on adjacent substituents).
  • Validation: Compare computed UV-Vis spectra with experimental data ( ).

What strategies resolve contradictions in experimental vs. computational spectroscopic data?

Level: Advanced
Methodological Answer:

  • Solvent Effects: Simulate solvent interactions (e.g., PCM model in DFT) to align computed NMR/UV-Vis with experimental results.
  • Conformational Sampling: Use molecular dynamics (MD) to explore rotamer populations in flexible butoxy chains.
  • Error Analysis: Check for basis set limitations (e.g., upgrade to def2-TZVP) or anharmonic vibrations in IR predictions .

How can researchers assess the compound’s potential as a pharmaceutical intermediate?

Level: Advanced
Methodological Answer:

  • Drug Likeness: Apply Lipinski’s Rule of Five (molecular weight <500, logP <5) using software like SwissADME.
  • Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Compare with known bioactive nitriles ( ).
  • Toxicity Screening: Perform in vitro assays (e.g., Ames test for mutagenicity) .

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